molecular formula C19H19NO2 B12523438 Octa-2,4-diynoic acid--1-(naphthalen-1-yl)methanamine (1/1) CAS No. 677744-33-1

Octa-2,4-diynoic acid--1-(naphthalen-1-yl)methanamine (1/1)

Katalognummer: B12523438
CAS-Nummer: 677744-33-1
Molekulargewicht: 293.4 g/mol
InChI-Schlüssel: LVKDHNKNCJTLIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octa-2,4-diynoic acid–1-(naphthalen-1-yl)methanamine (1/1) is a chemical compound with the molecular formula C19H19NO2 and a molecular weight of 293.36 g/mol . This compound is characterized by the presence of a naphthalene ring attached to a methanamine group, and an octa-2,4-diynoic acid moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Octa-2,4-diynoic acid–1-(naphthalen-1-yl)methanamine (1/1) typically involves the reaction of naphthalen-1-ylmethanamine with octa-2,4-diynoic acid under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Octa-2,4-diynoic acid–1-(naphthalen-1-yl)methanamine (1/1) can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Octa-2,4-diynoic acid–1-(naphthalen-1-yl)methanamine (1/1) has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of Octa-2,4-diynoic acid–1-(naphthalen-1-yl)methanamine (1/1) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Octa-2,4-diynoic acid–1-(naphthalen-1-yl)methanamine (1/1) include:

Uniqueness

The uniqueness of Octa-2,4-diynoic acid–1-(naphthalen-1-yl)methanamine (1/1) lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications .

Eigenschaften

CAS-Nummer

677744-33-1

Molekularformel

C19H19NO2

Molekulargewicht

293.4 g/mol

IUPAC-Name

naphthalen-1-ylmethanamine;octa-2,4-diynoic acid

InChI

InChI=1S/C11H11N.C8H8O2/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;1-2-3-4-5-6-7-8(9)10/h1-7H,8,12H2;2-3H2,1H3,(H,9,10)

InChI-Schlüssel

LVKDHNKNCJTLIN-UHFFFAOYSA-N

Kanonische SMILES

CCCC#CC#CC(=O)O.C1=CC=C2C(=C1)C=CC=C2CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.